

Midecamycin A3: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Midecamycin A3

Cat. No.: B14680221

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This document provides a comprehensive technical overview of **Midecamycin A3**, a 16-membered macrolide antibiotic. It details its chemical structure, physicochemical properties, mechanism of action, and established experimental protocols for its analysis and biological evaluation.

Core Chemical Identity and Properties

Midecamycin A3 is a minor component of the midecamycin complex, a macrolide antibiotic produced by the fermentation of *Streptomyces mycarofaciens*.^{[1][2]} It is distinguished from other components, such as the major component Midecamycin A1, by its unique UV absorption characteristics.^[3]

Chemical Structure

The chemical structure of **Midecamycin A3** is presented below.

IUPAC Name: [(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate.^[4]

Physicochemical Properties

The key quantitative properties of **Midecamycin A3** are summarized in the table below for easy reference and comparison.

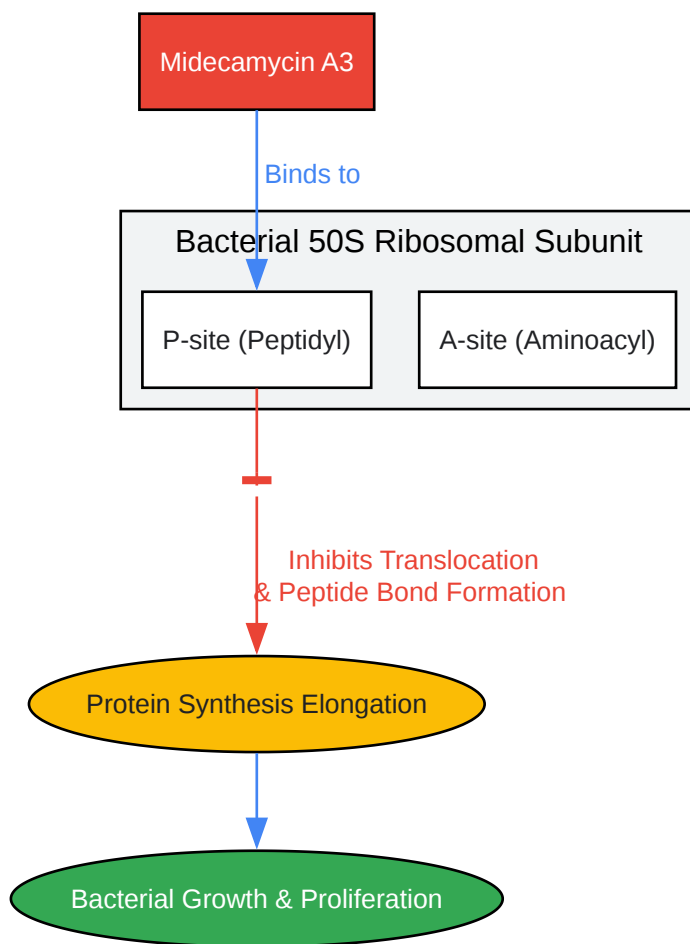
Property	Value	Source(s)
Molecular Formula	C41H65NO15	[4]
Molecular Weight	~814.0 g/mol	[3][5]
Monoisotopic Mass	811.4354 Da	[4]
Melting Point	122-125 °C	[1][6]
pKa'	7.0 (in 50% aq. ethanol)	[1]
UV Maximum (λ_{max})	280 nm (in ethanol)	[1][3][7]
Solubility	Soluble in DMSO, ethanol, methanol, acetone, chloroform, ethyl acetate, benzene, ethyl ether, and acidic water. Practically insoluble in n-hexane, petroleum ether, and water.	[1][8][9]

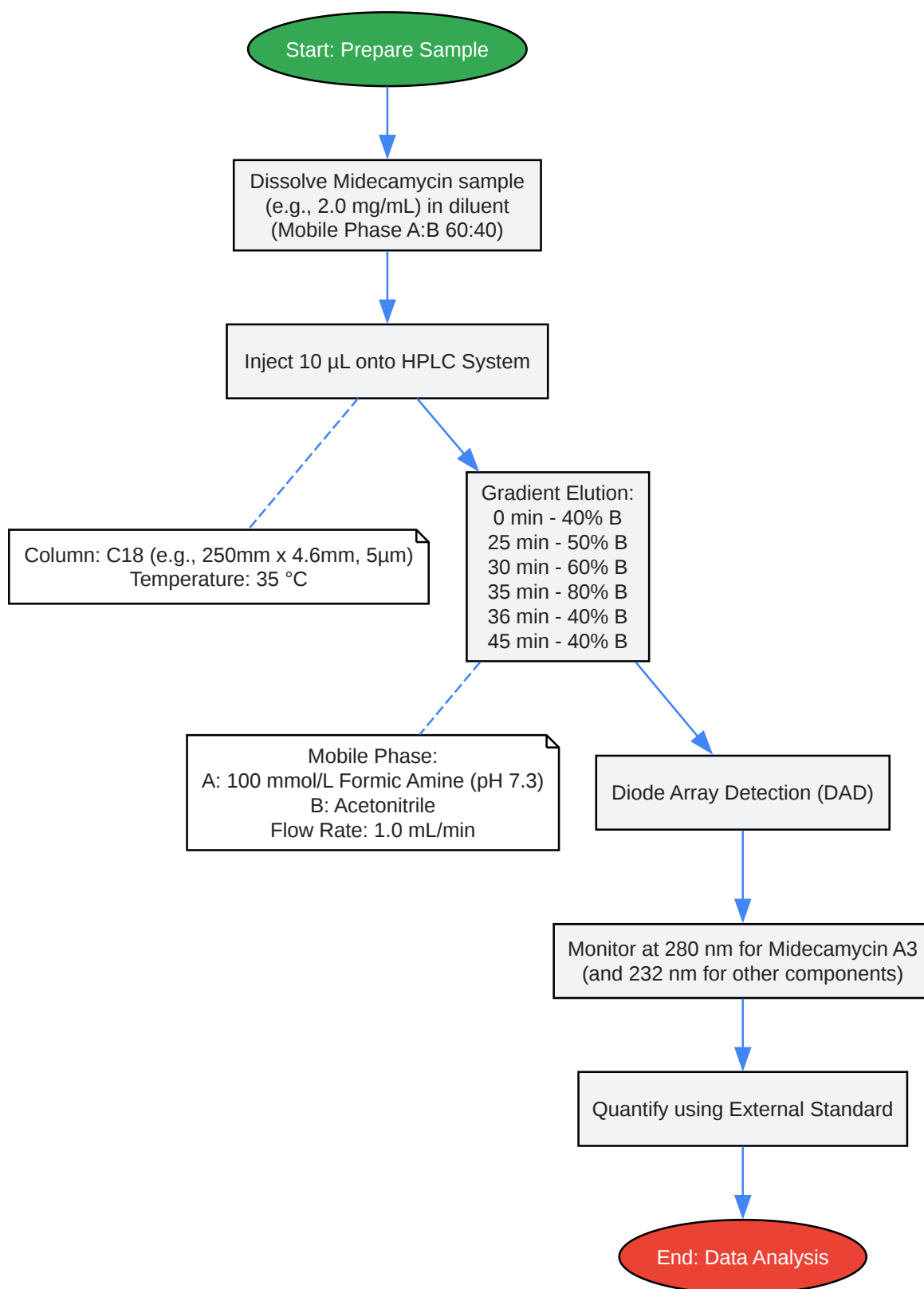
Pharmacology and Mechanism of Action

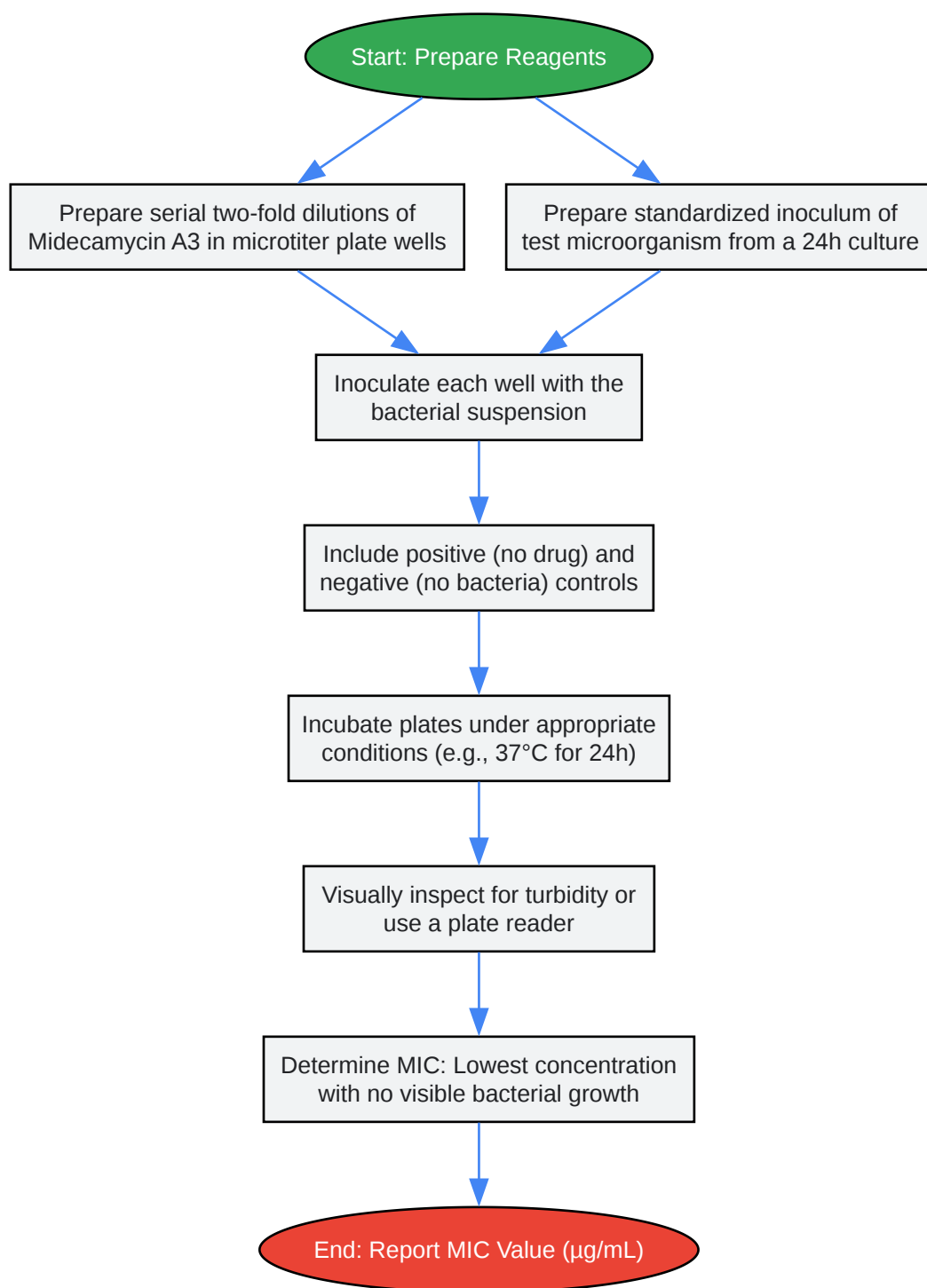
Midecamycin A3, as a member of the macrolide antibiotic class, functions by inhibiting bacterial protein synthesis.[5][9][10]

Mechanism of Action

The primary mechanism of action involves the reversible binding to the P-site on the 50S subunit of the bacterial ribosome.[2][3][5][11][12] This binding interferes with protein synthesis by blocking peptide bond formation and the translocation step in the elongation of the polypeptide chain.[3][5][10] This action is primarily bacteriostatic but can be bactericidal at higher concentrations, depending on the bacterial species.







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